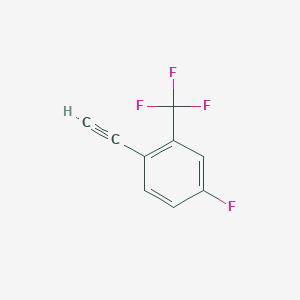

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H4F4. It has a molecular weight of 188.12 . This compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 188.12 .Applications De Recherche Scientifique

Organometallic Sensing and Catalysis

1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene, due to its distinct structural features, finds applications in the synthesis of complex organometallic structures for sensing and catalytic applications. For instance, organometallic nanoscopic cages incorporating Pt-ethynyl functionalities have been synthesized, demonstrating fluorescence quenching in the presence of picric acid, a component of explosives, suggesting potential applications in selective sensing with ppb-level detection limits (D. Samanta & P. Mukherjee, 2013). Similarly, hyperbranched polymers incorporating ethynylphenyl units exhibit aggregation-induced emission, offering applications in fluorescent photopatterning, optical limiting, and explosive detection (Rongrong Hu et al., 2012).

Fluorophore Development and Luminescence

The unique electronic properties of this compound facilitate the development of novel fluorophores and luminescent materials. A notable example includes the synthesis of BODIPY-based organoboron polymers, exhibiting supramolecular self-assembly and high luminescence efficiencies (A. Nagai et al., 2008). Additionally, modifications of the core benzene structure with ethynyl groups have been explored to tune the optical properties of octopolar nonlinear optical (NLO) chromophores, enhancing their potential in photonic applications (G. Hennrich et al., 2004).

Material Science and Polymer Research

In material science and polymer research, the incorporation of ethynyl and fluoro functional groups has been instrumental in the synthesis of advanced materials. Polymers synthesized with side chains derived from this compound demonstrate unique properties such as phase stability and enhanced thermal degradation temperatures, which are critical for applications in liquid crystal displays and solar cells (Pei Cheng et al., 2014).

Surface Modification and "Click" Chemistry

The chemical reactivity of this compound enables its use in surface modification techniques, such as "click" chemistry, for the covalent attachment of molecules to create functionalized surfaces. This approach has been applied to modify graphitic surfaces with azide groups that undergo subsequent "click" reactions with alkyne-terminated molecules, demonstrating potential in sensor development and material functionalization (Anando Devadoss & C. Chidsey, 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWLWQPAIPPLSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857693.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2857701.png)

![N-methyl-N-(2-oxo-2-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethyl)methanesulfonamide](/img/structure/B2857703.png)

![4-Methyl-5,6-dihydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B2857705.png)

![4-chloro-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2857707.png)

![7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![5-[(3-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2857710.png)